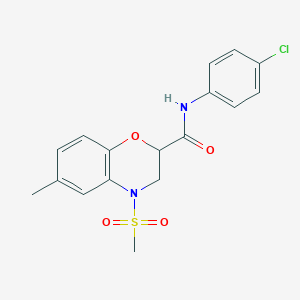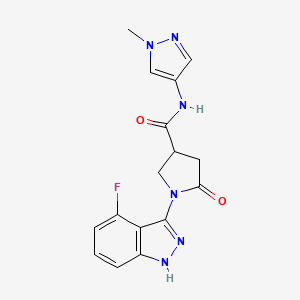![molecular formula C15H21N5O B11226977 4-[2-(1-phenyl-1H-tetrazol-5-yl)butan-2-yl]morpholine](/img/structure/B11226977.png)
4-[2-(1-phenyl-1H-tetrazol-5-yl)butan-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine is a complex organic compound that features a tetrazole ring, a phenyl group, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be achieved through a click chemistry approach. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the butan-2-yl chain. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the tetrazole formation and continuous flow systems for the subsequent steps to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The phenyl group can participate in π-π interactions, while the morpholine ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-Phenyl-5-mercaptotetrazole: Similar in structure but contains a mercapto group instead of a butan-2-yl chain.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine is unique due to its combination of a tetrazole ring, phenyl group, and morpholine moiety, which provides a distinct set of chemical and biological properties not found in similar compounds.
特性
分子式 |
C15H21N5O |
|---|---|
分子量 |
287.36 g/mol |
IUPAC名 |
4-[2-(1-phenyltetrazol-5-yl)butan-2-yl]morpholine |
InChI |
InChI=1S/C15H21N5O/c1-3-15(2,19-9-11-21-12-10-19)14-16-17-18-20(14)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChIキー |
JEPFVYPPUHPSKH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=NN=NN1C2=CC=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11226897.png)
![ethyl 4-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11226902.png)
![N-(3-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11226903.png)


![N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11226923.png)
![7-methyl-5-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226929.png)
![N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11226937.png)
![N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11226943.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226952.png)

![N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11226966.png)
![N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B11226976.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226983.png)
